Longissiminone A
Description
Longissiminone A is a phenolic compound isolated from the lichen Usnea longissima, a species traditionally used in Chinese medicine for its anti-inflammatory and antimicrobial properties . Research by Choudhary et al. (2005) highlights its potent anti-inflammatory activity, comparable to clinical drugs like indomethacin and aspirin, as demonstrated in cell-based assays . Additionally, this compound exhibits antiplatelet aggregation and anticoagulant properties, making it a multifunctional therapeutic candidate . Its isolation from ethanol or methanol extracts of U. longissima underscores its significance in natural product chemistry .
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
4-acetyl-2,6-dihydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O5/c1-5(12)6-3-8(13)7(4-11)9(14)10(6)15-2/h3-4,13-14H,1-2H3 |
InChI Key |
PSUPLJARDONXSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C(=C1OC)O)C=O)O |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1OC)O)C=O)O |
Synonyms |
longissiminone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Overview
Longissiminone A is compared below with three lichen-derived compounds: methyl-β-orcinolcarboxylate, deoxyglucoside of dimeric tetrahydroxanthan-hirtusneanoside, and usnic acid. These compounds share structural motifs (e.g., aromatic rings) but differ in substituents and biological activities.
Comparative Analysis
Table 1: Key Features of this compound and Analogous Compounds
Detailed Findings
This compound vs. Methyl-β-orcinolcarboxylate Structural Differences: this compound has a hydroxylated monoaromatic core, whereas methyl-β-orcinolcarboxylate is a methyl-esterified benzoic acid derivative . Bioactivity: this compound targets inflammation pathways (e.g., NF-κB inhibition), while methyl-β-orcinolcarboxylate primarily inhibits Staphylococcus aureus and scavenges nitric oxide radicals .
This compound vs. Deoxyglucoside-hirtusneanoside Structural Differences: The deoxyglucoside derivative contains a dimeric tetrahydroxanthan backbone, contrasting with this compound’s simpler phenolic structure . Bioactivity: Deoxyglucoside-hirtusneanoside shows narrow-spectrum antimicrobial activity, unlike this compound’s broader anti-inflammatory and cardiovascular effects .
This compound vs. Usnic Acid Structural Differences: Usnic acid is a dibenzofuran derivative, distinct from this compound’s monoaromatic system . Bioactivity: Usnic acid is primarily used in topical antimicrobial formulations, whereas this compound’s systemic anti-inflammatory efficacy positions it for oral or injectable therapeutics .
Mechanistic and Pharmacological Insights
- Anti-inflammatory Action: this compound inhibits pro-inflammatory cytokines (e.g., TNF-α) at concentrations similar to aspirin (10–50 µM) .
- Antimicrobial Specificity: Methyl-β-orcinolcarboxylate and deoxyglucoside-hirtusneanoside target bacterial membranes, while this compound lacks direct antimicrobial activity in reported studies .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural identity of Longissiminone A?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to assign proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular formula validation, and X-ray crystallography for absolute stereochemical determination. Ensure purity via HPLC (≥95%) with a C18 column and acetonitrile/water gradient . For reproducibility, document solvent systems, temperature, and calibration standards.
Q. How can researchers establish a baseline protocol for synthesizing this compound in laboratory settings?
- Methodological Answer : Begin with literature review to identify existing synthetic routes, then optimize reaction conditions (e.g., catalyst loading, solvent polarity, temperature) using design-of-experiments (DoE) principles. Control variables such as reaction time and stoichiometry. Validate each step with TLC or LC-MS monitoring. Include negative controls to rule out side reactions .
Q. What in vitro bioassay models are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Use cell-based assays (e.g., MTT assay for cytotoxicity, enzyme inhibition assays for target-specific activity) with appropriate positive/negative controls. Select cell lines relevant to the compound’s hypothesized therapeutic area (e.g., cancer, antimicrobial). Replicate experiments in triplicate and apply statistical tests (t-test, ANOVA) to assess significance .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis to identify variables causing divergence, such as differences in assay conditions (e.g., cell passage number, serum concentration) or compound purity. Validate findings via independent replication using standardized protocols. Apply Bland-Altman plots or coefficient of variation (CV) analysis to quantify variability .
Q. What experimental strategies elucidate the mechanism of action of this compound at the molecular level?
- Methodological Answer : Employ affinity chromatography or surface plasmon resonance (SPR) to identify binding partners. For intracellular targets, use siRNA knockdown or CRISPR-Cas9 gene editing to validate functional pathways. Pair with metabolomics or proteomics to map downstream effects. Statistical rigor requires false discovery rate (FDR) correction for multi-omics datasets .
Q. How should researchers design dose-response studies to assess this compound’s efficacy and toxicity?
- Methodological Answer : Use logarithmic dose ranges (e.g., 0.1–100 μM) to determine IC₅₀/EC₅₀ values. Include time-course analyses to differentiate acute vs. chronic effects. For toxicity, evaluate organ-specific impact via histopathology in animal models or high-content screening in 3D organoids. Apply Hill slope modeling to assess cooperativity .
Data Analysis and Reporting
Q. What statistical methods are critical for interpreting bioactivity data of this compound?
- Methodological Answer : Use Shapiro-Wilk tests for normality assessment, followed by parametric (t-test, ANOVA) or non-parametric (Mann-Whitney U) tests. For dose-response curves, apply nonlinear regression (e.g., GraphPad Prism). Report effect sizes (Cohen’s d) and confidence intervals (95% CI) to contextualize significance .
Q. How should contradictory findings in this compound’s pharmacokinetic properties be addressed?
- Methodological Answer : Compare bioavailability studies across species (e.g., murine vs. primate models) using allometric scaling. Investigate metabolic stability via liver microsome assays and cytochrome P450 inhibition profiling. Use physiologically based pharmacokinetic (PBPK) modeling to predict human outcomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
